Pediocin PA-1

Description

Properties

CAS No. |

111745-56-3 |

|---|---|

Molecular Formula |

C196H293N61O60S5 |

Molecular Weight |

4624.167 |

InChI |

InChI=1S/C196H293N61O60S5/c1-18-92(7)155-191(311)242-131(66-143(206)270)182(302)241-129(64-141(204)268)170(290)214-75-145(272)223-94(9)161(281)232-120(50-55-318-17)173(293)224-95(10)162(282)235-124(59-105-69-211-115-36-23-21-33-112(105)115)176(296)226-97(12)163(283)254-157(98(13)260)188(308)219-73-144(271)212-74-146(273)229-125(60-106-70-207-87-220-106)178(298)234-119(48-49-139(202)266)166(286)213-78-150(277)231-130(65-142(205)269)181(301)240-126(61-107-71-208-88-221-107)179(299)233-118(39-27-31-54-200)175(295)249-138(196(316)317)86-322-321-85-137(187(307)252-156(93(8)19-2)192(312)253-155)248-194(314)159(100(15)262)257-195(315)160(101(16)263)255-164(284)96(11)225-172(292)116(37-25-29-52-198)227-147(274)76-216-168(288)123(58-104-68-210-114-35-22-20-32-111(104)114)238-183(303)132(67-152(279)280)243-189(309)154(91(5)6)251-185(305)134(82-259)245-186(306)136-84-320-319-83-135(171(291)218-77-148(275)228-117(38-26-30-53-199)174(294)239-127(62-108-72-209-89-222-108)180(300)244-133(81-258)184(304)246-136)247-193(313)158(99(14)261)256-190(310)153(90(3)4)250-151(278)80-217-169(289)128(63-140(203)267)230-149(276)79-215-167(287)121(56-102-40-44-109(264)45-41-102)237-177(297)122(57-103-42-46-110(265)47-43-103)236-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,113,116-138,153-160,210-211,258-265H,18-19,24-31,34,37-39,48-67,73-86,197-201H2,1-17H3,(H2,202,266)(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H,207,220)(H,208,221)(H,209,222)(H,212,271)(H,213,286)(H,214,290)(H,215,287)(H,216,288)(H,217,289)(H,218,291)(H,219,308)(H,223,272)(H,224,293)(H,225,292)(H,226,296)(H,227,274)(H,228,275)(H,229,273)(H,230,276)(H,231,277)(H,232,281)(H,233,299)(H,234,298)(H,235,282)(H,236,285)(H,237,297)(H,238,303)(H,239,294)(H,240,301)(H,241,302)(H,242,311)(H,243,309)(H,244,300)(H,245,306)(H,246,304)(H,247,313)(H,248,314)(H,249,295)(H,250,278)(H,251,305)(H,252,307)(H,253,312)(H,254,283)(H,255,284)(H,256,310)(H,257,315)(H,279,280)(H,316,317)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,113-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1 |

InChI Key |

ZRUMXHGBGLWVDT-SJMRFLIKSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CC5=CN=CN5)CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CC8=CN=CN8)CC(=O)N)CCC(=O)N)CC9=CN=CN9)C(C)O)C)CC1=CNC2=CC=CC=C21)C)CCSC)C)CC(=O)N)CC(=O)N)C(C)CC |

Synonyms |

pediocin PA-1 |

Origin of Product |

United States |

Foundational & Exploratory

Pediocin PA-1: A Technical Guide to its Discovery, Production, and Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pediocin PA-1, a class IIa bacteriocin, has garnered significant attention within the scientific community due to its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This technical guide provides a comprehensive overview of the discovery of this compound, its producing microorganisms, and the molecular mechanisms governing its biosynthesis and secretion. Detailed experimental protocols for its purification and activity assessment are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the genetic organization of the pediocin operon and the current understanding of its expression and processing, offering valuable insights for researchers and professionals engaged in the development of novel antimicrobial agents.

Discovery and Producing Microorganisms

This compound was first identified as a plasmid-encoded bacteriocin produced by Pediococcus acidilactici strain PAC-1.0.[1] P. acidilactici, a species of lactic acid bacteria (LAB), is the primary natural producer of this antimicrobial peptide.[2] Strains of P. acidilactici are commonly found in fermented meat and vegetable products. While P. acidilactici remains the archetypal producer, this compound and highly similar bacteriocins (termed pediocin-like) are also produced by other LAB, including various species of Pediococcus and Lactobacillus.[3][4][5]

The advent of recombinant DNA technology has enabled the heterologous production of this compound in a variety of microbial hosts. This approach offers the potential for higher yields and simplified purification processes. Notably, successful production of active this compound has been achieved in:

-

Lactococcus lactis : A dairy-associated LAB, making it an attractive host for food-grade production.[2][6]

-

Corynebacterium glutamicum : A gram-positive bacterium known for its use in industrial-scale amino acid production, offering a robust platform for bacteriocin synthesis.[5][7]

-

Escherichia coli : A well-established host for recombinant protein production, though challenges related to secretion and disulfide bond formation can arise.[8]

-

Pichia pastoris : A methylotrophic yeast that serves as a eukaryotic expression system, capable of secreting correctly folded this compound.[9]

Quantitative Data on this compound Production and Purification

The purification of this compound is essential for its characterization and application. The following table summarizes the purification of recombinant this compound produced by Lactococcus lactis FI9043, providing a clear overview of the efficiency of each step.

| Purification Stage | Volume (ml) | Total A280 | Total Activity (BU) | Specific Activity (BU/A280) | Increase in Specific Activity (fold) | Yield (%) |

| Culture Supernatant | 1000 | 1250 | 1.2 x 10^6 | 960 | 1 | 100 |

| Hydrophobic Interaction | 50 | 25 | 1.1 x 10^6 | 4.4 x 10^4 | 45.8 | 91.7 |

| Cation Exchange | 20 | 2.5 | 9.8 x 10^5 | 3.9 x 10^5 | 406.3 | 81.7 |

| Reverse Phase (1st run) | 5 | 0.1 | 8.5 x 10^5 | 8.5 x 10^6 | 8854.2 | 70.8 |

| Reverse Phase (2nd run) | 2 | 0.07 | 7.4 x 10^5 | 1.06 x 10^7 | 11041.7 | 61.7 |

BU: Bacteriocin Units. One unit is defined as the reciprocal of the highest dilution causing 50% growth inhibition of the indicator organism, Enterococcus faecium P21. Data adapted from Horn et al., 1998.[6]

Experimental Protocols

Production of this compound in Pediococcus acidilactici

-

Culture Medium : Pediococcus acidilactici strains are typically grown in MRS (de Man, Rogosa and Sharpe) broth.

-

Inoculation : Inoculate the MRS broth with a fresh overnight culture of the producing strain.

-

Incubation : Incubate the culture at 30-37°C without agitation. The optimal temperature can be strain-dependent.[10]

-

Harvesting : this compound is secreted into the medium. The culture is centrifuged to pellet the cells, and the supernatant containing the bacteriocin is collected for purification.

Purification of this compound

A multi-step chromatography process is commonly employed for the purification of this compound to homogeneity.

-

Ammonium Sulfate Precipitation (Optional first step) : this compound can be precipitated from the culture supernatant by adding ammonium sulfate to a final saturation of 40-60%. The precipitate is collected by centrifugation and redissolved in a suitable buffer.

-

Hydrophobic Interaction Chromatography (HIC) : The redissolved precipitate or the clarified supernatant is loaded onto a HIC column (e.g., Phenyl-Sepharose). The column is washed, and the bacteriocin is eluted with a decreasing salt gradient or an increasing organic solvent concentration.

-

Cation Exchange Chromatography (CEX) : Fractions from HIC showing antimicrobial activity are pooled and applied to a CEX column (e.g., SP-Sepharose). This compound, being cationic, binds to the column and is eluted with an increasing salt gradient (e.g., NaCl).[6]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : For final polishing, active fractions from CEX are subjected to RP-HPLC on a C8 or C18 column. Elution is typically performed with a gradient of acetonitrile or isopropanol in water containing 0.1% trifluoroacetic acid (TFA).[6]

This compound Activity Assays

This method provides a qualitative or semi-quantitative measure of bacteriocin activity.

-

Indicator Strain Preparation : An overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes, Enterococcus faecium) is inoculated into soft agar (e.g., BHI with 0.75% agar) at a concentration of approximately 10^6 CFU/ml.

-

Plate Preparation : The seeded soft agar is poured over a base of solid agar in a petri dish and allowed to solidify.

-

Well Creation : Wells of a defined diameter (e.g., 5-8 mm) are cut into the agar.

-

Sample Application : A specific volume (e.g., 50-100 µl) of the pediocin-containing sample (culture supernatant, purified fractions) is added to each well.

-

Incubation : The plates are incubated at the optimal growth temperature for the indicator strain for 18-24 hours.

-

Result Interpretation : The antimicrobial activity is visualized as a clear zone of inhibition around the well. The diameter of the inhibition zone is proportional to the concentration of the bacteriocin.

This is a quantitative method to determine the bacteriocin activity in Arbitrary Units (AU/ml) or Bacteriocin Units (BU/ml).

-

Sample Preparation : Serial two-fold dilutions of the pediocin-containing sample are prepared in a suitable broth medium in the wells of a 96-well microtiter plate.

-

Indicator Strain Inoculation : Each well is inoculated with a standardized suspension of the indicator organism to a final optical density (OD) of approximately 0.05-0.1 at 600 nm.

-

Controls : Positive (no bacteriocin) and negative (no indicator strain) growth controls are included.

-

Incubation : The microtiter plate is incubated at the optimal growth temperature for the indicator strain for a defined period (e.g., 6-18 hours).

-

Measurement : The growth of the indicator strain is measured by reading the absorbance at 600 nm using a microplate reader.

-

Calculation of Activity : The bacteriocin activity (AU/ml or BU/ml) is defined as the reciprocal of the highest dilution that results in a 50% reduction in the growth of the indicator strain compared to the positive control.[5][6]

Molecular Biology of this compound

Genetic Organization of the Pediocin Operon

The production of this compound is governed by a plasmid-borne operon, typically designated as the ped operon. This operon consists of four key genes: pedA, pedB, pedC, and pedD.[2][3][6]

-

pedA : Encodes the 62-amino acid precursor peptide, prepediocin. This precursor consists of an 18-amino acid N-terminal leader peptide and the 44-amino acid mature pediocin peptide.

-

pedB : Encodes the immunity protein, which protects the producing cell from the action of its own bacteriocin.

-

pedC : Encodes an accessory protein that is part of the secretion machinery.

-

pedD : Encodes an ATP-binding cassette (ABC) transporter protein responsible for the processing and translocation of prepediocin across the cell membrane. The N-terminal domain of PedD possesses proteolytic activity that cleaves the leader peptide from prepediocin during secretion.[11]

Transcription of the pediocin operon is initiated from a single promoter located upstream of pedA. This results in the generation of two overlapping transcripts: a major transcript encompassing pedA, pedB, and pedC, and a minor, longer transcript that includes all four genes.[11]

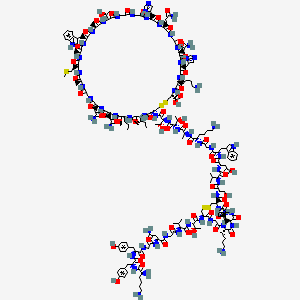

Caption: Genetic organization and transcription of the this compound operon.

This compound Biosynthesis and Secretion Workflow

The production of mature, active this compound involves a coordinated series of events from gene transcription to secretion. While a specific signaling pathway for the regulation of the pediocin operon has not been fully elucidated, the general workflow is as follows:

-

Transcription and Translation : The ped genes are transcribed into mRNA and subsequently translated into their respective proteins.

-

Prepediocin Processing and Secretion : The prepediocin peptide (from pedA) is recognized by the ABC transporter complex, composed of PedC and PedD.

-

Leader Peptide Cleavage : The N-terminal domain of the PedD transporter proteolytically cleaves the leader peptide from prepediocin.

-

Secretion : The mature this compound is then translocated across the cytoplasmic membrane to the exterior of the cell.

-

Immunity : The PedB immunity protein, localized to the cell membrane, protects the producing cell from the antimicrobial action of the secreted this compound.

Caption: Workflow of this compound biosynthesis and secretion.

Conclusion

This compound stands out as a promising antimicrobial peptide with significant potential in food preservation and as a therapeutic agent. This guide has provided a detailed examination of its discovery, the microorganisms involved in its production, and the molecular underpinnings of its biosynthesis. The outlined experimental protocols and quantitative data serve as a valuable resource for researchers aiming to isolate, characterize, and optimize the production of this potent bacteriocin. While the precise regulatory mechanisms governing the expression of the pediocin operon warrant further investigation, the foundational knowledge presented herein provides a solid framework for future research and development in the field of antimicrobial peptides.

References

- 1. Impact of Environmental Factors on Bacteriocin Promoter Activity in Gut-Derived Lactobacillus salivarius - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishing recombinant production of this compound in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Culture Conditions for Bacteriocin Production by Pediococcus Acidilactici CCFM18 and Characterization of Its Biological Properties [mdpi.com]

- 11. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Pediocin PA-1: A Comprehensive Technical Guide to its Structure and Amino Acid Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pediocin PA-1 is a class IIa bacteriocin, a group of ribosomally synthesized antimicrobial peptides produced by various lactic acid bacteria.[1][2] First isolated from Pediococcus acidilactici, this compound has garnered significant attention for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its potential as a natural food preservative and a therapeutic agent has made it a subject of extensive research. This technical guide provides an in-depth analysis of the structure and amino acid sequence of this compound, along with the experimental methodologies used for their determination and a detailed look at its mechanism of action.

Amino Acid Sequence and Physicochemical Properties

This compound is a 44-amino acid cationic peptide.[3] Its primary structure is characterized by a high content of basic and hydrophobic residues, contributing to its overall positive charge and its ability to interact with bacterial membranes. The amino acid sequence and key physicochemical properties are summarized in the tables below.

Table 1: Amino Acid Sequence of this compound

| 1 | Lys (K) | 11 | Lys (K) | 21 | Ala (A) | 31 | Met (M) | 41 | Asn (N) |

| 2 | Tyr (Y) | 12 | His (H) | 22 | Thr (T) | 32 | Ala (A) | 42 | His (H) |

| 3 | Tyr (Y) | 13 | Ser (S) | 23 | Thr (T) | 33 | Trp (W) | 43 | Lys (K) |

| 4 | Gly (G) | 14 | Cys (C) | 24 | Cys (C) | 34 | Ala (A) | 44 | Cys (C) |

| 5 | Asn (N) | 15 | Ser (S) | 25 | Ile (I) | 35 | Thr (T) | ||

| 6 | Gly (G) | 16 | Val (V) | 26 | Ile (I) | 36 | Gly (G) | ||

| 7 | Val (V) | 17 | Asp (D) | 27 | Asn (N) | 37 | Gly (G) | ||

| 8 | Thr (T) | 18 | Trp (W) | 28 | Asn (N) | 38 | His (H) | ||

| 9 | Cys (C) | 19 | Gly (G) | 29 | Gly (G) | 39 | Gln (Q) | ||

| 10 | Gly (G) | 20 | Lys (K) | 30 | Ala (A) | 40 | Gly (G) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Number of Amino Acids | 44 |

| Molecular Weight | ~4.6 kDa |

| Isoelectric Point (pI) | 10.0[3] |

| Disulfide Bonds | 2 |

Three-Dimensional Structure

The three-dimensional structure of this compound is crucial for its antimicrobial activity. It is comprised of three distinct regions: a flexible N-terminal region, a central α-helical region, and a C-terminal tail. The structure is stabilized by two disulfide bonds.

The N-terminal region (residues 1-17) is highly conserved among pediocin-like bacteriocins and forms a three-stranded antiparallel β-sheet. This region is stabilized by a disulfide bond between Cysteine-9 and Cysteine-14 . It also contains the conserved "YGNGV" motif, which is critical for its interaction with the target cell receptor.

The central region contains a well-defined α-helix .

The C-terminal region is more variable among pediocin-like bacteriocins and in this compound, it forms a hairpin-like structure that is stabilized by a second disulfide bond between Cysteine-24 and Cysteine-44 .

The overall structure of this compound is compact and amphiphilic, with a clear separation of hydrophobic and hydrophilic residues, facilitating its interaction with and insertion into bacterial membranes.

Experimental Protocols

Purification of this compound

Several protocols have been developed for the purification of this compound from bacterial cultures. A common and effective method involves a two-step procedure of cation-exchange chromatography followed by reverse-phase chromatography.[4][5]

a) Cation-Exchange Chromatography:

-

Culture Preparation: Grow the this compound producing strain (e.g., Pediococcus acidilactici) in a suitable broth medium (e.g., MRS broth) to the late logarithmic or early stationary phase.

-

Column Preparation: Equilibrate a cation-exchange column (e.g., SP Sepharose) with a low ionic strength buffer at a pH where this compound is positively charged (e.g., 20 mM sodium phosphate buffer, pH 6.0).

-

Sample Loading: Directly apply the culture supernatant to the equilibrated column. The cationic this compound will bind to the negatively charged resin, while anionic and neutral components will flow through.

-

Washing: Wash the column with the equilibration buffer to remove any unbound contaminants.

-

Elution: Elute the bound this compound using a high ionic strength buffer (e.g., 20 mM sodium phosphate buffer with 1 M NaCl, pH 6.0).

b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Sample Preparation: The eluate from the cation-exchange chromatography is acidified (e.g., with trifluoroacetic acid to a final concentration of 0.1%) and can be directly loaded onto an RP-HPLC column.

-

Column and Solvents: Use a C8 or C18 reverse-phase column. The mobile phases typically consist of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in an organic solvent like acetonitrile or isopropanol.

-

Gradient Elution: Elute the bound peptide using a linear gradient of increasing organic solvent concentration (e.g., 10% to 60% of solvent B over 30 minutes).

-

Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: The purity of the final product can be assessed by analytical RP-HPLC and mass spectrometry.

Amino Acid Sequence Determination

The amino acid sequence of this compound was originally determined using Edman degradation.[6] This classical method allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide.

General Protocol for Edman Degradation:

-

Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC covalently attaches to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative.

-

Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. The specific PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Repetitive Cycles: The shortened peptide is subjected to subsequent cycles of coupling, cleavage, and identification to determine the sequence of the following amino acids.

Three-Dimensional Structure Determination

The three-dimensional structure of a this compound analog (M31L) has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy (PDB ID: 5UKZ).[7][8] The structure of the this compound/Mannose Phosphotransferase System (Man-PTS) complex has been elucidated using cryo-electron microscopy (cryo-EM).[9][10]

General Workflow for NMR Structure Determination:

-

Sample Preparation: A highly concentrated and pure sample of the peptide is required, often isotopically labeled (e.g., with ¹⁵N and ¹³C) to enhance NMR signal sensitivity and resolution. The sample is dissolved in a suitable buffer, and a co-solvent like trifluoroethanol (TFE) may be used to induce and stabilize the secondary structure.

-

NMR Data Acquisition: A series of multidimensional NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei. These experiments typically include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹⁵N or ¹³C).

-

-

Resonance Assignment: The collected NMR data is processed and analyzed to assign the chemical shifts to specific atoms of each amino acid in the peptide sequence.

-

Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from chemical shifts, are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This software generates a family of structures that are consistent with the experimental data.

-

Structure Validation: The final ensemble of structures is evaluated for its quality and consistency with the experimental data using various validation tools (e.g., PROCHECK).

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is initiated by its specific interaction with the mannose phosphotransferase system (Man-PTS) on the membrane of susceptible bacteria.[9][10][11] This interaction serves as a docking mechanism, bringing the bacteriocin into close proximity with the cell membrane.

The proposed mechanism involves the following steps:

-

Recognition and Binding: The N-terminal region of this compound, particularly the conserved "YGNGV" motif, recognizes and binds to the IIC and IID subunits of the Man-PTS.[1]

-

Conformational Change and Insertion: Upon binding, a conformational change is induced in both this compound and the Man-PTS. This facilitates the insertion of the hydrophobic C-terminal region of this compound into the bacterial cytoplasmic membrane.

-

Pore Formation: The inserted this compound molecules oligomerize within the membrane, forming pores. This pore formation is thought to occur by creating a wedge-like disruption in the Man-PTS complex.[9]

-

Cell Death: The formation of these pores leads to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound's well-defined structure and potent, specific mechanism of action make it a compelling candidate for further development in both the food industry and clinical settings. A thorough understanding of its amino acid sequence and three-dimensional conformation is fundamental for protein engineering efforts aimed at enhancing its stability, broadening its antimicrobial spectrum, and overcoming potential resistance mechanisms. The experimental protocols outlined in this guide provide a foundation for researchers to purify, characterize, and further investigate this promising antimicrobial peptide.

References

- 1. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and primary structure of this compound produced by Pediococcus acidilactici PAC-1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid two-step procedure for large-scale purification of pediocin-like bacteriocins and other cationic antimicrobial peptides from complex culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant this compound Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Pediocin PA-1: A Technical Guide to its Anti-Listerial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Pediocin PA-1, a class IIa bacteriocin, exerts its potent antimicrobial activity against the foodborne pathogen Listeria monocytogenes. The document details the key interactions, downstream cellular effects, and the structural basis for its bactericidal action, supported by quantitative data and experimental methodologies.

Executive Summary

This compound is a ribosomally synthesized antimicrobial peptide produced by certain strains of Pediococcus acidilactici. It exhibits a narrow and highly specific spectrum of activity, with exceptional potency against Listeria monocytogenes. The primary mechanism of action involves a receptor-mediated interaction with the mannose phosphotransferase system (man-PTS) on the listerial cell surface. This binding event triggers a cascade of events, culminating in the formation of pores in the cytoplasmic membrane, dissipation of the proton motive force, and subsequent cell death. This guide will dissect this mechanism, providing the technical details necessary for research and development applications.

The Mannose Phosphotransferase System (Man-PTS): The Gateway for this compound

The sensitivity of Listeria monocytogenes to this compound is critically dependent on the presence of a specific cell surface receptor, the mannose phosphotransferase system (man-PTS).[1][2][3][4] The man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose and other sugars.[2] The membrane-spanning components of the man-PTS, specifically the IIC and IID domains (ManY and ManZ), serve as the direct binding site for this compound.[2]

The interaction is highly specific. The N-terminal region of this compound, characterized by a conserved YGNGV motif, is responsible for recognizing and binding to the extracellular loops of the man-PTS.[1][2][3][4] This initial binding is a prerequisite for the subsequent steps in its bactericidal action.

Mechanism of Action: From Receptor Binding to Pore Formation

The antimicrobial action of this compound against Listeria monocytogenes can be conceptualized as a multi-step process, as illustrated in the signaling pathway below.

Signaling pathway of this compound action against Listeria monocytogenes.

Step 1: Receptor Binding: The cationic N-terminal domain of this compound specifically recognizes and binds to the man-PTS on the Listeria cell surface.[2]

Step 2: Conformational Change and Pore Formation: Upon binding, this compound induces a conformational change in the man-PTS complex.[1][2][3] This allows the hydrophobic C-terminal region of the pediocin molecule to insert into the cell membrane, leading to the formation of hydrophilic pores.[5] Cryo-electron microscopy has revealed that the binding of this compound causes the Core domain of the man-PTS to open away from its Vmotif domain, creating a pore through the cytoplasmic membrane.[1][2][3]

Step 3: Dissipation of Proton Motive Force: The formation of these pores disrupts the integrity of the cell membrane, leading to the dissipation of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH), collectively known as the proton motive force (PMF).[2][6]

Step 4: Efflux of Intracellular Components and Cell Death: The collapse of the PMF results in the leakage of essential ions, such as potassium (K+), and small molecules, including ATP, from the cytoplasm.[5] This ultimately leads to the cessation of vital cellular processes and cell death.

Quantitative Data on this compound Activity

The antimicrobial efficacy of this compound against Listeria monocytogenes has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentrations of this compound against Listeria monocytogenes

| Bacteriocin | Listeria monocytogenes Strains | IC50 (ng/mL) | Reference |

| This compound | 200 strains from food and food industry | 0.10 - 7.34 | [7] |

| This compound | L. monocytogenes ATCC 19111 | MIC = 6.8 nM | [8][9] |

| This compound | L. monocytogenes | MIC = 13.5 nM | [10] |

Table 2: Reduction of Listeria monocytogenes in Food Matrices and Simulated Environments

| Treatment | Food Matrix/Environment | Initial L. monocytogenes Inoculum (log CFU/g or mL) | Reduction (log CFU/g or mL) | Time and Temperature | Reference |

| This compound (5,000 BU/mL) | Frankfurters | Not specified | 2.0 | 60 days at 4°C | [11][12] |

| This compound (5,000 BU/mL) | Frankfurters | Not specified | 0.6 | 30 days at 15°C | [11][12] |

| Purified this compound (250 µ g/day for 3 days) | In vivo (mouse model) | Not specified | up to 2.0 in fecal counts | 6 days | [13] |

| This compound (2.6 µM) | Simulated human distal colon model | 6.5 ± 0.13 | >4.0 | 24 hours | [14][15][16] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using a broth microdilution assay.

Workflow for MIC determination.

Protocol:

-

Preparation of this compound Stock Solution: A purified stock solution of this compound with a known concentration is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are made in an appropriate growth medium (e.g., BHI broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A culture of Listeria monocytogenes is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 1 x 106 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized Listeria monocytogenes suspension. Positive (no pediocin) and negative (no bacteria) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of Listeria monocytogenes.

Membrane Permeabilization Assay

The ability of this compound to permeabilize the cell membrane can be assessed by measuring the leakage of intracellular components or the influx of fluorescent dyes. A common method involves monitoring the dissipation of the membrane potential using a voltage-sensitive dye.

Protocol using a Voltage-Sensitive Dye (e.g., DiSC3(5)):

-

Cell Preparation: Listeria monocytogenes cells are harvested in the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., HEPES-KOH).

-

Dye Loading: The voltage-sensitive fluorescent dye DiSC3(5) is added to the cell suspension. The dye accumulates in polarized membranes, and its fluorescence is quenched.

-

Baseline Fluorescence Measurement: The fluorescence of the cell suspension is monitored using a fluorometer until a stable baseline is achieved.

-

This compound Addition: A specific concentration of this compound is added to the cell suspension.

-

Fluorescence Monitoring: The change in fluorescence is continuously recorded. Depolarization of the membrane by this compound leads to the release of the dye and a subsequent increase in fluorescence.

-

Data Analysis: The rate and extent of the fluorescence increase are indicative of the membrane permeabilization activity of this compound.

Resistance to this compound

The primary mechanism of acquired resistance to this compound in Listeria monocytogenes is the downregulation or mutation of the man-PTS.[7][14] Strains with a non-functional man-PTS are unable to bind this compound and are therefore resistant to its effects. This highlights the specificity of the interaction and the importance of the man-PTS as the receptor.

Conclusion

The mechanism of action of this compound against Listeria monocytogenes is a well-defined, receptor-mediated process that culminates in the disruption of the cell membrane's integrity and function. The specificity of the interaction with the man-PTS makes this compound a highly effective anti-listerial agent. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for the development of novel antimicrobial strategies and for optimizing the application of this compound in food preservation and clinical settings.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs th… [ouci.dntb.gov.ua]

- 10. 5z.com [5z.com]

- 11. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. An oxidation resistant this compound derivative and penocin A display effective anti- Listeria activity in a model human gut environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Pediocin PA-1 Gene Cluster: A Technical Guide to its Organization and Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pediocin PA-1 gene cluster, detailing its genetic organization, the functions of its constituent genes, and the regulatory mechanisms governing its expression. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes to support research and development efforts in the fields of antimicrobial peptides and novel drug development.

This compound Gene Cluster Organization

The genetic determinants for this compound production are typically located on a plasmid, organized as a compact operon. This operon, commonly designated as the ped or pap operon, consists of four core genes: pedA, pedB, pedC, and pedD (or papA, papB, papC, and papD).[1][2] The organization of these genes is highly conserved across different producing strains, including various species of Pediococcus and Lactobacillus.[2]

The functions of the genes within the this compound cluster are well-defined:

-

pedA : This gene encodes the prepediocin, a precursor peptide that includes an N-terminal leader sequence and the C-terminal mature this compound peptide.[3]

-

pedB : This gene encodes the immunity protein, PedB, which protects the producing cell from the antimicrobial action of this compound.[4]

-

pedC : This gene encodes an accessory protein that, in conjunction with PedD, forms the transport machinery responsible for the processing and secretion of this compound.[5][6]

-

pedD : This gene encodes a dedicated ABC (ATP-binding cassette) transporter protein. The N-terminal domain of PedD possesses proteolytic activity, which cleaves the leader peptide from prepediocin during its translocation across the cell membrane.[3][5]

Below is a graphical representation of the this compound gene cluster.

Quantitative Data

This section presents a summary of key quantitative data related to the production and activity of this compound, compiled from various studies.

Table 1: Production and Specific Activity of this compound

| Producing Strain/System | Production Yield | Specific Activity (AU/mg) | Reference |

| Pediococcus acidilactici UL5 | 13.3 µg/mL | ~6602 | [7] |

| Pediococcus acidilactici PAC 1.0 | 16,000 AU/g (powder) | Not specified | [8] |

| Recombinant E. coli (NusA-fusion) | 79.8 mg/L | 23.5 x 10³ | [9] |

| Recombinant Corynebacterium glutamicum | 66 mg/L | Not specified | [10] |

| Pediococcus acidilactici UL5 (immobilized) | 4096 AU/mL | Not specified | [11] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

| Target Strain | MIC | Reference |

| Listeria monocytogenes LMO1 | 54.7 AU/mL | [8] |

| Pediococcus pentosaceus FBB63 | 25.4 AU/mL | [8] |

| Listeria monocytogenes LSD530 | 6.8 nM | [12] |

| Listeria monocytogenes ATCC 19111 | 13.5 nM | [12] |

| Listeria ivanovii HPB28 | 6.8 nM | [12] |

| Carnobacterium divergens | 1.9 nM | [12] |

| Clostridium perfringens | 37.8 - 75.7 nM | [12] |

| Micrococcus luteus | 100 µM | [13] |

| Listeria monocytogenes (various strains) | 0.10 - 7.34 ng/mL | [14] |

Regulation of this compound Expression

The expression of the this compound operon is a tightly regulated process, often employing a quorum-sensing mechanism. This system allows the bacterial population to coordinate gene expression in response to cell density. In the case of this compound and other class IIa bacteriocins, this regulation is typically mediated by a three-component signal transduction system.

The key components of this regulatory system are:

-

Induction Factor (IF): In many cases, the mature bacteriocin itself, this compound, acts as the induction factor.

-

Histidine Protein Kinase (HPK): A membrane-bound sensor protein that detects the extracellular concentration of the induction factor.

-

Response Regulator (RR): An intracellular protein that, upon activation by the HPK, binds to the promoter region of the pediocin operon and enhances its transcription.

The process of auto-regulation can be summarized as follows:

-

At low cell densities, there is a basal level of transcription of the pediocin operon, leading to the production of a small amount of this compound.

-

As the bacterial population grows, the extracellular concentration of this compound increases.

-

Once a threshold concentration is reached, this compound binds to the histidine protein kinase.

-

This binding event triggers the autophosphorylation of the HPK.

-

The phosphate group is then transferred to the response regulator.

-

The phosphorylated response regulator undergoes a conformational change that increases its affinity for the promoter of the pedABCD operon.

-

Binding of the activated response regulator to the promoter significantly upregulates the transcription of the operon, leading to a sharp increase in the production and secretion of this compound.

This positive feedback loop ensures a rapid and robust production of the bacteriocin once a sufficient cell density is achieved.

Below is a diagram illustrating the quorum-sensing regulatory pathway of this compound production.

References

- 1. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of the pediocin gene pedA in strains from human faeces by real-time PCR and characterization of Pediococcus acidilactici UVA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlled functional expression of the bacteriocins this compound and bactofencin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlled functional expression of the bacteriocins this compound and bactofencin A in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved Antimicrobial Activities of Synthetic-Hybrid Bacteriocins Designed from Enterocin E50-52 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pediocin PA-1: Receptor Binding and Pore Formation Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pediocin PA-1, a class IIa bacteriocin produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. Its efficacy stems from a highly specific interaction with a bacterial receptor, leading to membrane permeabilization and cell death. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, focusing on its receptor binding and subsequent pore formation. It synthesizes structural data, quantitative binding metrics, and detailed experimental protocols to serve as a comprehensive resource for researchers in microbiology and therapeutic development.

The this compound Molecule and its Receptor

This compound is a 44-amino acid, heat-stable cationic peptide.[1][2] Its structure is characterized by two distinct domains that are crucial for its function:

-

N-Terminal Domain: This region is highly conserved among pediocin-like bacteriocins and contains the characteristic "YGNGV" motif.[1][3] It is largely hydrophilic and cationic, featuring a three-strand β-sheet structure stabilized by a disulfide bridge.[4][5] This domain is primarily responsible for recognizing and binding to the specific cell surface receptor.[6][7]

-

C-Terminal Domain: This domain is more variable, hydrophobic, and amphiphilic.[1][5] It is believed to form an α-helix that inserts into the target cell membrane following receptor binding, ultimately forming the pore.[8]

The specific receptor for this compound and other class IIa bacteriocins is the mannose phosphotransferase system (Man-PTS) , a membrane-bound sugar transporter.[6][9][10] The Man-PTS complex is composed of multiple subunits, with the membrane-spanning IIC and IID components serving as the direct docking site for the bacteriocin.[3][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Residues | 44 | [1] |

| Molecular Mass | ~4,624 Da | [1][11] |

| Isoelectric Point (pI) | 9.6 | [1] |

| Key Structural Features | Two disulfide bonds; N-terminal β-sheet; C-terminal α-helix | [1][4] |

| Receptor | Mannose Phosphotransferase System (Man-PTS) | [6][9] |

Mechanism of Action: From Receptor Binding to Pore Formation

The antimicrobial action of this compound is a multi-step process that begins with recognition of the target cell and culminates in the formation of a lethal pore in the cytoplasmic membrane.[12][13]

Step 1: Initial Electrostatic Interaction The process is initiated by electrostatic interactions between the positively charged N-terminal domain of this compound and the negatively charged phospholipids, such as phosphatidylglycerol, present in the target bacterial membrane.[12][14] This initial, non-specific binding concentrates the bacteriocin on the cell surface, facilitating the search for its specific receptor.[12]

Step 2: Specific Receptor Recognition and Binding Following the initial membrane association, the N-terminal β-sheet region of this compound specifically recognizes and binds to the extracellular surface of the Man-PTS Core domain.[6][7][8] This high-affinity interaction locks the bacteriocin onto its target.

Step 3: Conformational Change and Pore Formation The binding of this compound to Man-PTS induces a significant conformational change in the transporter. The C-terminal, α-helical domain of the bacteriocin then inserts into the membrane, acting as a wedge that forces open the Man-PTS complex between its Core and Vmotif domains.[6][7][9] This action creates a hydrophilic pore through the membrane.[15][16]

Step 4: Dissipation of Proton Motive Force and Cell Death The resulting pore allows the uncontrolled efflux of small ions and essential metabolites, such as amino acids and ATP, and dissipates the transmembrane electrical potential (proton motive force).[15][17] This loss of cellular energy and homeostasis leads to the cessation of vital processes and ultimately, cell death.[15]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Functional characterization of this compound binding to liposomes in the absence of a protein receptor and its relationship to a predicted tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Extracellular Loop of the Mannose Phosphotransferase System Component IIC Is Responsible for Specific Targeting by Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of Lipid Composition on this compound Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]

- 15. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Portal [scholarship.libraries.rutgers.edu]

- 17. journals.asm.org [journals.asm.org]

Factors Affecting Pediocin PA-1 Activity and Stability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pediocin PA-1, a class IIa bacteriocin produced by Pediococcus acidilactici, has garnered significant attention for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its potential as a natural food preservative and a therapeutic agent necessitates a thorough understanding of the factors governing its efficacy and shelf-life. This technical guide provides a comprehensive overview of the key determinants of this compound activity and stability, including physicochemical parameters, enzymatic degradation, and molecular characteristics. Detailed experimental protocols and quantitative data are presented to aid researchers in the accurate assessment and application of this promising antimicrobial peptide.

Introduction

This compound is a 44-amino acid cationic peptide characterized by the presence of a conserved N-terminal YGNGV motif and two disulfide bonds that are crucial for its structure and function.[1] Its primary mechanism of action involves the disruption of the target cell's cytoplasmic membrane integrity by forming pores, which leads to the dissipation of the proton motive force and leakage of essential intracellular components.[2] The efficacy of this compound is not absolute and is influenced by a variety of external and internal factors. This guide delves into these factors, providing a detailed analysis supported by experimental evidence.

Physicochemical Factors Affecting Activity and Stability

The activity and stability of this compound are significantly influenced by environmental conditions such as temperature and pH.

Temperature

This compound is renowned for its remarkable thermal stability, a key characteristic for its application in food processing. It retains significant activity even after being subjected to high temperatures.[2]

Table 1: Effect of Temperature on this compound Activity

| Treatment Temperature (°C) | Duration (min) | Remaining Activity (%) | Reference |

| 100 | 60 | Stable | [3] |

| 121 | 15 | Stable | [4] |

| 121 | 60 | Stable | [3] |

Note: "Stable" indicates that no significant loss of activity was reported under these conditions.

pH

This compound exhibits activity over a broad pH range, a valuable trait for its application in foods with varying acidity.[2][5]

Table 2: Effect of pH on this compound Activity

| pH Range | Activity Status | Reference |

| 2.0 - 10.0 | Active | [2] |

| 1.0 - 12.0 | Stable for 1 hour | [5] |

Note: "Active" or "Stable" implies that the bacteriocin retains its antimicrobial function within this range.

Enzymatic Stability

The proteinaceous nature of this compound renders it susceptible to degradation by proteolytic enzymes. This is a critical consideration for its application in biological systems, such as the gastrointestinal tract, and in food matrices containing active proteases.

Table 3: Effect of Proteolytic Enzymes on this compound Activity

| Enzyme | Effect on Activity | Reference |

| Pepsin | Inactivated | [2] |

| Trypsin | Inactivated | [2][5] |

| α-Chymotrypsin | Inactivated | [2][5] |

| Papain | Inactivated | [2] |

| Proteinase K | Inactivated | [2][5] |

| Lipase | No effect | [2] |

| Lysozyme | No effect | [2] |

| DNase | No effect | [2] |

| RNase | No effect | [2] |

Molecular Factors and Stability

Oxidation of Methionine Residue

A key factor limiting the long-term stability of this compound is the oxidation of its single methionine residue at position 31 (Met31).[6] This oxidation results in a 16-Da increase in molecular mass and a significant reduction in antimicrobial activity.[6] The conversion of the active, unoxidized form to the less active, oxidized form follows first-order kinetics.[6]

Table 4: Half-life of this compound Activity at Room Temperature in Different Propanol Concentrations

| Propanol Concentration (%) | Half-life (days) |

| 100 | 15 |

| 50 | 27 |

| 25 | 42 |

| 10 | 65 |

| 0 | 100 |

| Data sourced from Johnsen et al. (2000).[6] |

Replacing Met31 with non-oxidizable amino acids, such as leucine (M31L), has been shown to enhance the stability of the peptide without compromising its antimicrobial activity.[7][8]

Mechanism of Action

The antimicrobial activity of this compound is initiated by its binding to the mannose phosphotransferase system (Man-PTS) on the surface of susceptible Gram-positive bacteria.[2] This interaction facilitates the insertion of the C-terminal region of the pediocin molecule into the cell membrane, leading to the formation of pores.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This compound Production and Purification

A standardized protocol for the production and purification of this compound is crucial for obtaining a high-purity product for research and development.

Caption: General workflow for this compound production and purification.

Methodology:

-

Culture: Pediococcus acidilactici is cultured in a suitable broth medium, such as MRS broth, at 30-37°C for 16-24 hours.[9][10]

-

Cell Removal: The culture is centrifuged to pellet the bacterial cells, and the cell-free supernatant containing the crude pediocin is collected.[11]

-

Ammonium Sulfate Precipitation: The supernatant is treated with ammonium sulfate to precipitate the pediocin.[11]

-

Collection of Precipitate: The precipitated pediocin is collected by centrifugation.[11]

-

Resuspension: The pellet is resuspended in a minimal volume of an appropriate buffer (e.g., phosphate buffer, pH 6.0).[11]

-

Cation Exchange Chromatography: The resuspended solution is loaded onto a cation exchange column. Pediocin, being cationic, binds to the column.[11]

-

Elution: The bound pediocin is eluted using a salt gradient (e.g., 1 M NaCl).[11]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity pediocin, the eluted fractions are further purified using RP-HPLC.[9]

-

Lyophilization: The purified pediocin solution is lyophilized to obtain a stable powder.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

The agar well diffusion assay is a common method to determine the antimicrobial activity of this compound.[10][12]

Methodology:

-

Indicator Strain Preparation: A lawn of a sensitive indicator organism, such as Listeria monocytogenes, is prepared by spreading a standardized inoculum onto the surface of an appropriate agar medium (e.g., BHI agar).[13]

-

Well Creation: Wells of a defined diameter (e.g., 6 mm) are cut into the agar.[14]

-

Sample Application: A specific volume (e.g., 50-100 µL) of the pediocin solution (or its serial dilutions) is added to each well.[12][14]

-

Incubation: The plates are incubated under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[12]

Logical Relationships of Factors Affecting Stability

The stability of this compound is a multifactorial issue where molecular structure and environmental conditions are interconnected.

Caption: Interplay of factors influencing this compound stability.

Conclusion

This compound's robust activity against critical foodborne pathogens and its stability under various processing conditions underscore its potential in food preservation and beyond. However, a comprehensive understanding of the factors that modulate its efficacy and stability is paramount for its successful application. This guide has summarized the critical physicochemical and enzymatic factors, highlighted the molecular basis of its instability due to methionine oxidation, and provided standardized protocols for its production, purification, and activity assessment. For drug development professionals, the engineering of more stable variants, such as the M31L mutant, opens new avenues for therapeutic applications. Future research should continue to explore strategies to enhance the stability and expand the activity spectrum of this compound, paving the way for its broader use in ensuring food safety and combating bacterial infections.

References

- 1. Purification and primary structure of this compound produced by Pediococcus acidilactici PAC-1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Culture Conditions for Bacteriocin Production by Pediococcus Acidilactici CCFM18 and Characterization of Its Biological Properties [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. webcentral.uc.edu [webcentral.uc.edu]

Pediocin PA-1 Immunity Protein: A Deep Dive into Function and Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pediocin PA-1, a class IIa bacteriocin produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This activity is mediated by the formation of pores in the cytoplasmic membrane of target cells. To protect itself from its own lethal product, the producing bacterium synthesizes a specific immunity protein, PedB. This technical guide provides a comprehensive overview of the function and mechanism of the this compound immunity protein. We will delve into the molecular interactions governing immunity, the structural basis of the protective mechanism, and the key experimental evidence that has elucidated this system. This document is intended to serve as a valuable resource for researchers in microbiology, protein engineering, and drug development who are interested in bacteriocin-based antimicrobials and their associated immunity systems.

Introduction to this compound and its Immunity System

Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria that can kill or inhibit the growth of other, typically closely related, bacterial strains.[1] this compound is a well-characterized class IIa, or pediocin-like, bacteriocin.[2][3] These peptides are known for their anti-listerial activity and their potential as food preservatives.[2][4] The bactericidal action of this compound involves its interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria, which acts as a receptor.[5][6] This interaction leads to the formation of pores in the cell membrane, dissipating the proton motive force and ultimately causing cell death.[5][7][8]

The genetic determinants for this compound production are organized in an operon, which typically includes the structural gene for the bacteriocin (pedA), the immunity protein gene (pedB), and genes responsible for its transport (pedC and pedD).[9] The co-transcription of the immunity gene with the bacteriocin gene ensures that the producer cell is protected from the antimicrobial peptide it secretes.[10][11] The PedB protein is the key component of this self-protection mechanism.[9]

The Molecular Mechanism of this compound Immunity

The immunity of the producer cell to this compound is not due to a lack of the Man-PTS receptor but is conferred by the specific action of the PedB immunity protein.[7] Early hypotheses suggested that immunity proteins might function by preventing the bacteriocin from binding to its receptor or by actively pumping it out of the cell. However, recent structural and functional studies have revealed a more intricate mechanism.

The current model suggests that the PedB protein acts as a pore blocker.[12][13] When this compound, secreted by the producer cell, encounters the cell's own Man-PTS receptor from the extracellular side, it binds and initiates pore formation. This conformational change in the Man-PTS, induced by pediocin binding, is thought to expose a binding site for the PedB protein on the cytosolic side of the membrane.[6]

The PedB protein, a cytosolic protein, then recognizes and binds to this newly available site on the intracellular domain of the Man-PTS/Pediocin PA-1 complex.[12] The flexible C-terminal tail of the PedB protein is proposed to extend into the pore created by this compound, effectively blocking the channel and preventing the leakage of ions and other essential molecules.[12] This mechanism is supported by cryo-electron microscopy studies of a bacteriocin-receptor-immunity ternary complex.[6][12]

Signaling Pathway of this compound Action and Immunity

Caption: this compound action and immunity pathway.

Structure-Function Relationship of the PedB Immunity Protein

The function of the PedB protein is intrinsically linked to its three-dimensional structure. High-resolution crystal structures have revealed that PedB consists of an N-terminal four-helix bundle and a flexible, unstructured C-terminal tail.[12][14]

-

N-terminal Four-Helix Bundle: This compact domain is responsible for the specific recognition of the intracellular portion of the Man-PTS/Pediocin PA-1 complex.[12] The interaction is highly specific, ensuring that the immunity protein only binds when the bacteriocin is present and a pore is being formed.

-

C-terminal Tail: This flexible region is crucial for the pore-blocking function.[12] Its lack of a defined structure allows it to adopt a conformation that can effectively plug the channel created by this compound. Mutational studies have shown that the C-terminal region is a key determinant of immunity specificity.[15]

The interaction between the C-terminal domain of this compound and the C-terminal part of the cognate immunity protein is critical for specific recognition.[14] This specificity is highlighted by the observation that cross-immunity between different pediocin-like bacteriocins is generally limited and occurs primarily between bacteriocins and immunity proteins from the same subgroup.[10]

Summary of Quantitative Data

While detailed kinetic data for the PedB-Pediocin PA-1 interaction are scarce in the public domain, several studies have quantified the antimicrobial activity of this compound and the effects of its derivatives.

| Parameter | Value | Organism/Condition | Reference |

| Minimal Inhibitory Concentration (MIC) of this compound | |||

| Varies depending on the target strain and conditions | Listeria monocytogenes | [16][17] | |

| This compound Concentration for Listeria Inhibition | 2.6 µM | Listeria monocytogenes in a simulated human distal colon model | [18] |

| Pediocin M31L Concentration for Listeria Inhibition | 2.6 µM | Listeria monocytogenes in a simulated human distal colon model | [18] |

| Penocin A Concentration for Listeria Inhibition | 2.6 µM | Listeria monocytogenes in a simulated human distal colon model | [18] |

| This compound Production Level (Heterologous) | ~25% of the parental strain | Lactococcus lactis | [19] |

| This compound Production Level (Heterologous with pedB) | Significantly increased compared to systems without pedB | Lactococcus lactis | [20] |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to study the this compound immunity system.

Bacteriocin Activity Assay (Microtiter Plate Method)

This protocol is used to determine the antimicrobial activity of this compound.

-

Preparation of Indicator Strain: An overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes or Enterococcus faecalis) is diluted in fresh growth medium to a standardized cell density (e.g., ~10^6 CFU/mL).[16]

-

Serial Dilution of Bacteriocin: The this compound sample is serially diluted (two-fold) in a suitable buffer or medium in a 96-well microtiter plate.

-

Incubation: An aliquot of the diluted indicator strain is added to each well of the microtiter plate containing the bacteriocin dilutions. A control well with no bacteriocin is included.

-

Measurement: The plate is incubated at the optimal growth temperature for the indicator strain for a specified period (e.g., 24 hours). The optical density (OD) at 600 nm is measured using a microplate reader to determine the extent of growth inhibition.

-

Determination of MIC: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator strain.[16]

Caption: Workflow for a bacteriocin activity assay.

Heterologous Expression and Immunity Confirmation

This protocol is used to confirm the function of the pedB gene.

-

Gene Cloning: The pedB gene is cloned into an appropriate expression vector under the control of a suitable promoter.

-

Transformation: The expression vector is transformed into a this compound sensitive host strain (e.g., a strain of Lactococcus lactis or Pediococcus pentosaceus).[9][19]

-

Expression Induction: If an inducible promoter is used, gene expression is induced according to the specific requirements of the promoter system.

-

Challenge with this compound: The transformed strain expressing PedB is challenged with a known concentration of purified this compound. A control strain containing an empty vector is also challenged.

-

Assessment of Immunity: The growth of the transformed and control strains is monitored. Immunity is confirmed if the strain expressing PedB shows resistance to this compound, while the control strain is inhibited.

Purification of this compound

This is a general protocol for the purification of this compound from a producer strain.

-

Culture and Supernatant Collection: The this compound producing strain is cultured in a suitable medium. The cell-free supernatant is collected by centrifugation.

-

Ammonium Sulfate Precipitation: The bacteriocin in the supernatant is concentrated by ammonium sulfate precipitation.

-

Cation-Exchange Chromatography: The concentrated and desalted sample is loaded onto a cation-exchange chromatography column. The bacteriocin is eluted using a salt gradient.[11][15]

-

Hydrophobic Interaction Chromatography: Fractions containing bacteriocin activity are pooled and further purified by hydrophobic interaction chromatography.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC to obtain a highly pure bacteriocin preparation.[11][15]

-

Purity Analysis: The purity of the final product is assessed by techniques such as SDS-PAGE and mass spectrometry.

Caption: General workflow for this compound purification.

Conclusion and Future Perspectives

The this compound immunity protein, PedB, employs a sophisticated mechanism to protect the producer cell from its own antimicrobial peptide. The current understanding, supported by structural and functional data, points towards a pore-blocking model where PedB interacts with the intracellular face of the this compound/Man-PTS complex. This intricate interplay highlights the co-evolution of bacteriocin production and immunity systems.

Further research is warranted to elucidate the precise kinetics of the PedB-Man-PTS interaction and to fully characterize the conformational changes that trigger this binding. A deeper understanding of these mechanisms could pave the way for the development of novel antimicrobial strategies. For instance, the high specificity of the immunity protein could be exploited in the design of targeted antimicrobial delivery systems or in the engineering of producer strains with enhanced robustness for industrial applications. The study of bacteriocin immunity systems continues to be a fertile ground for discovering novel protein-protein interactions and for advancing our ability to combat pathogenic bacteria.

References

- 1. Frontiers | Antibacterial activities of bacteriocins: application in foods and pharmaceuticals [frontiersin.org]

- 2. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative studies of immunity proteins of pediocin-like bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Structure-Function Analysis of Immunity Proteins of Pediocin-Like Bacteriocins: C-Terminal Parts of Immunity Proteins Are Involved in Specific Recognition of Cognate Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Short Communication: Immunity Gene pedB Enhances Production of this compound in Naturally Resistant Lactococcus lactis Strains [agris.fao.org]

Navigating the Landscape of Pediocin PA-1: A Technical Guide to Natural Variants and Engineered Derivatives

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Variants and Derivatives of the Potent Bacteriocin, Pediocin PA-1.

This in-depth whitepaper delves into the molecular intricacies of this compound, a class IIa bacteriocin with significant promise as a natural antimicrobial agent. The guide offers a detailed exploration of its natural variants and the landscape of engineered derivatives designed to enhance its stability, antimicrobial spectrum, and overall efficacy. This document serves as a critical resource for professionals engaged in the discovery and development of novel anti-infective therapies.

Introduction to this compound

This compound is a 44-amino acid antimicrobial peptide produced by Pediococcus acidilactici. It exhibits potent activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a subject of intense research for applications in food preservation and clinical therapeutics.[1][2] Its mechanism of action involves the formation of pores in the cytoplasmic membrane of target cells, leading to dissipation of the proton motive force and ultimately cell death.[3][4] This process is mediated by the mannose phosphotransferase system (Man-PTS) on the target cell surface, which acts as a receptor for this compound.[5]

Natural Variants and Derivatives: Enhancing Nature's Design

Researchers have explored various strategies to improve the properties of this compound, including site-directed mutagenesis, the creation of chimeric proteins, and chemical synthesis of analogs. These modifications aim to address limitations of the native peptide, such as susceptibility to oxidation and a desire for a broader antimicrobial spectrum.

Site-Directed Mutagenesis for Enhanced Stability and Activity

A key focus of this compound engineering has been to improve its stability, particularly against oxidation. The single methionine residue at position 31 (Met31) is susceptible to oxidation, which can lead to a significant loss of antimicrobial activity.[6][7] Replacing Met31 with non-oxidizable amino acids like alanine (Ala), leucine (Leu), or isoleucine (Ile) has been shown to protect the peptide from oxidation while maintaining or only slightly reducing its antimicrobial potency.[6][8][9] Conversely, substitution with a hydrophilic residue like aspartate (Asp) has been found to be detrimental to its activity.[6]

Mutagenesis has also been employed to enhance the antimicrobial activity of this compound. Studies focusing on the C-terminal domain have shown that substituting glycine at position 29 with alanine (G29A) can lead to a distinct increase in antimicrobial activity.[10][11] This is thought to facilitate the penetration of the peptide into the target cell membrane.[10] Furthermore, modifications to the positively charged residues in the N-terminal region have been investigated to understand their role in the initial electrostatic interactions with target cells, with some mutations leading to a modest increase in bacteriostatic activity.[12]

Chimeric Pediocins and DNA Shuffling for Altered Specificity

To broaden the antimicrobial spectrum of this compound, researchers have created chimeric proteins by swapping domains with other class IIa bacteriocins, such as enterocin A.[13] For instance, a chimera consisting of the N-terminal half of enterocin A and the C-terminal half of this compound demonstrated increased activity against a strain of Leuconostoc lactis.[13]